molecular formula C27H25ClN2O5 B5257426 (4E)-4-{4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B5257426
M. Wt: 492.9 g/mol
InChI Key: GMYRNEUYLJLDFD-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4E)-4-{4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, including the formation of the pyrazolone core and the subsequent functionalization of the molecule. One common approach is as follows:

    Formation of the Pyrazolone Core: The pyrazolone core can be synthesized through the reaction of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Functionalization: The introduction of the 2-(2-chlorophenoxy)ethoxy and 3,5-dimethoxybenzylidene groups can be achieved through nucleophilic substitution and condensation reactions, respectively. These steps often require the use of catalysts and specific reaction conditions to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

The compound (4E)-4-{4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups and the pyrazolone core can be oxidized under appropriate conditions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines, depending on the reducing agents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction can yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure and functional groups, this compound can be explored for its potential as a drug candidate. It may exhibit various biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies and the exploration of novel chemical space.

Mechanism of Action

The mechanism of action of (4E)-4-{4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to its biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4E)-4-{4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one lies in its complex structure, which combines multiple functional groups and a pyrazolone core

Properties

IUPAC Name

(4E)-4-[[4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxyphenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN2O5/c1-18-21(27(31)30(29-18)20-9-5-4-6-10-20)15-19-16-24(32-2)26(25(17-19)33-3)35-14-13-34-23-12-8-7-11-22(23)28/h4-12,15-17H,13-14H2,1-3H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYRNEUYLJLDFD-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)OC)OCCOC3=CC=CC=C3Cl)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC(=C(C(=C2)OC)OCCOC3=CC=CC=C3Cl)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.